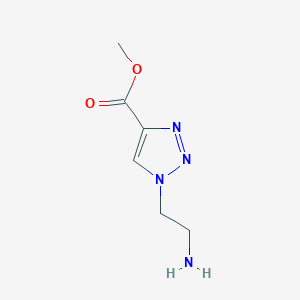
4-Acetylpicolinic acid
Vue d'ensemble
Description
4-Acetylpicolinic acid is a chemical compound with the molecular formula C8H7NO3 . It is used as a high-quality reference standard .
Synthesis Analysis
The synthesis of 4-Acetylpicolinic acid involves the reaction of picoline with acetic anhydride . The reaction conditions generally involve the addition of an adequate amount of acetic anhydride in an appropriate solvent, controlling the reaction temperature, and heating the reaction to form the target product .Molecular Structure Analysis
The molecular structure of 4-Acetylpicolinic acid includes a pyridine ring with an acetyl group attached to the 4-position . The molecular weight of this compound is 165.15 g/mol .Applications De Recherche Scientifique
Asymmetric Synthesis and Application of α-Amino Acids
- Summary of Application : Alpha-Amino acids (a-AAs) are indispensable building blocks of life. They serve countless biological functions in most living things. They are used as a “chiral pool” for the preparation of a plethora of biologically and pharmacologically active compounds and are widely applied in the pharmaceutical, agrochemical, and food industries .
- Methods of Application : The methods involve the use of a-AAs in the preparation of new synthetic enzymes, hormones, and immunostimulants. Sterically constrained a-AAs have found fundamental applications in the rational de novo design of peptides and peptidomimetics with enhanced metabolic stability and physiological functions .
- Results or Outcomes : The structural diversity, biological activity, and application of a-AAs in organic synthesis, biochemistry, food, fragrances, and health-related sciences are far too broad to be covered in a single review .
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides
- Summary of Application : Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides. In this study, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity .
- Methods of Application : The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
- Results or Outcomes : The IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide. Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
Production of Bioactive Polylactic Acid
- Summary of Application : Polylactic acid is a substitute for traditional petrochemical-based polymers. It’s used in the production of bioplastics, which are carbon neutral and often biodegradable, potentially solving the issues of plastic pollution and climate change .
- Methods of Application : Bioactive compounds can be incorporated into polylactic acid by various methods such as encapsulation, impregnation, melt blending, solvent casting, electrospinning, and in situ polymerization .
- Results or Outcomes : The use of polylactic acid has been found to be suitable for a wide variety of applications due to its transparency, tensile strength, wearability, solubility profile, biodegradability, breathability, and barrier properties .
Prevention of Dental Cavities
- Summary of Application : A bacterium that produces less acid when metabolizing sugars has been found. This bacterium can be painted onto teeth to prevent dental caries .
- Methods of Application : The bacterium is applied directly to the teeth, where it replaces the bacteria responsible for caries .
- Results or Outcomes : This method has the potential to provide a pain-free way of avoiding dental caries forever .
Antiviral Abilities
- Summary of Application : Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Broad-Spectrum Antiviral Abilities
- Summary of Application : Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . The team hopes to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases .
- Methods of Application : The researchers found that picolinic acid specifically blocks the fusion of the virus envelope and the host cell membrane, which explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus . The compound did not have much effect on non-enveloped viruses like rotavirus and coxsackievirus .
- Results or Outcomes : The researchers at the Indian Institute of Science (IISc) and collaborators found picolinic acid to be even more potent in the context of SARS-CoV-2 .
Safety And Hazards
Propriétés
IUPAC Name |
4-acetylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-5(10)6-2-3-9-7(4-6)8(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJROSDEYMBQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylpicolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



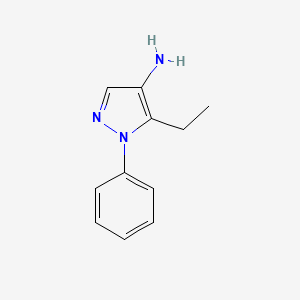
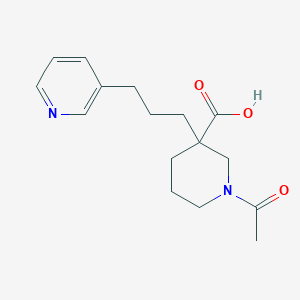
![1-[4-[(3-Chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1444240.png)
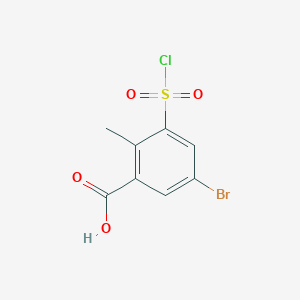
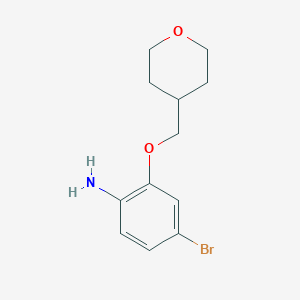
![1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone](/img/structure/B1444244.png)
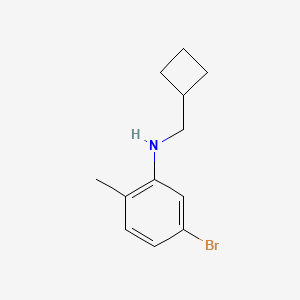
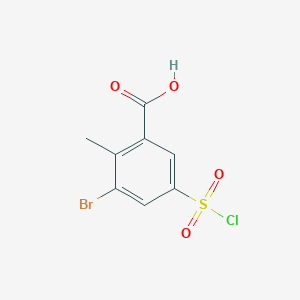
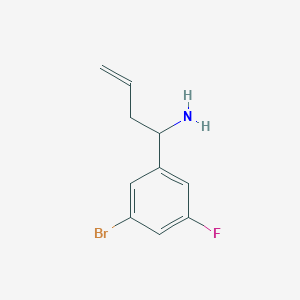

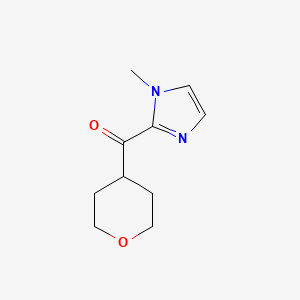
![[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1444252.png)
![1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1444253.png)
